Gtx-758 is a synthetic, nonsteroidal, and orally active small molecule that functions as a potent and selective agonist of the Estrogen Receptor Alpha (ERα). Developed for research in advanced prostate cancer, its principal mechanism involves the profound induction of sex hormone-binding globulin (SHBG), which leads to a significant reduction in biologically active free testosterone. This distinct pathway differentiates it from traditional androgen deprivation therapies, providing a specific tool for investigating hormone-sensitive cancer pathways.
Substituting Gtx-758 with conventional androgen deprivation therapies like LHRH agonists (e.g., leuprolide) or non-selective estrogens is invalid for research targeting its specific pathway. Unlike LHRH agonists that suppress testosterone production via the pituitary, Gtx-758 acts downstream by dramatically elevating SHBG to bind and sequester existing free testosterone, offering a different mode of androgen control. Furthermore, its greater than 10-fold functional selectivity for ERα over ERβ distinguishes it from older, non-selective estrogens, a critical factor for investigating therapeutic effects while avoiding off-target activities linked to ERβ activation, such as hypercoagulability.
Gtx-758 demonstrates a clear functional preference for Estrogen Receptor Alpha (ERα) with an EC50 of 2.1 nM, compared to an EC50 of 27 nM for Estrogen Receptor Beta (ERβ). This results in a greater than 10-fold selectivity for ERα activation.
| Evidence Dimension | Receptor Agonism (EC50) |
| Target Compound Data | 2.1 nM (for ERα) |
| Comparator Or Baseline | ERβ (27 nM) |
| Quantified Difference | >12-fold higher potency for ERα |
| Conditions | In vitro functional assay |
This selectivity is critical for isolating ERα-mediated effects and avoiding confounding variables or off-target toxicities associated with ERβ activation in experimental models.
In a head-to-head Phase II clinical trial involving hormone-naive advanced prostate cancer patients, Gtx-758 was superior to the standard-of-care LHRH agonist leuprolide in lowering both free testosterone and prostate-specific antigen (PSA) levels.
| Evidence Dimension | Free Testosterone & PSA Reduction |
| Target Compound Data | Superior reduction compared to comparator |
| Comparator Or Baseline | Leuprolide (Standard of Care LHRH Agonist) |
| Quantified Difference | Qualitatively superior efficacy demonstrated in a comparative clinical trial |
| Conditions | Phase II clinical trial in hormone-naive advanced prostate cancer patients |
For studies where maximal suppression of biologically active androgen is the primary endpoint, this compound provides a mechanistic and performance advantage over the clinical standard.
The primary mechanism of Gtx-758 is the potent induction of sex hormone-binding globulin (SHBG). In clinical studies, Gtx-758 increased median SHBG levels by 495% to 583% from baseline at doses of 1000-2000 mg/day. This is in stark contrast to LHRH agonists, which do not operate through this pathway.
| Evidence Dimension | Increase in Serum SHBG Levels |
| Target Compound Data | 495% - 583% increase from baseline |
| Comparator Or Baseline | Baseline / LHRH Agonists (no SHBG induction mechanism) |
| Quantified Difference | Multi-fold increase over baseline |
| Conditions | Phase II clinical trial in men with prostate cancer |
This provides a distinct, non-LHRH mechanism for testosterone control, making it an essential tool for pathway-specific research and studies on overcoming LHRH resistance.
As a small molecule, Gtx-758 has a defined solubility profile suitable for laboratory use, with a reported solubility in DMSO of 100 mg/mL (292.99 mM) with sonication. This provides a clear advantage in handling and formulation for in vitro studies compared to peptide-based therapeutics like leuprolide, which are typically formulated for depot injection rather than benchtop experimentation.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | 100 mg/mL (292.99 mM) |
| Comparator Or Baseline | Standard laboratory solvents |
| Quantified Difference | High concentration achievable for stock solutions |
| Conditions | Requires ultrasonic assistance |
This defined solubility provides a reliable starting point for consistent stock solution preparation, which is crucial for achieving reproducible results in cell-based assays and screening.
For research focused on alternative pathways for androgen control, Gtx-758 is the appropriate tool. Its unique mechanism of lowering free testosterone via massive SHBG induction allows for the study of downstream hormonal regulation, independent of direct pituitary suppression targeted by LHRH agonists.
When an experiment requires the specific activation of ERα without the confounding agonism of ERβ, Gtx-758's >10-fold selectivity makes it the logical choice over non-selective estrogens like estradiol or DES. This is critical for elucidating the precise role of ERα in cell proliferation, apoptosis, and gene regulation.
In cellular or animal models of castration-resistant prostate cancer (CRPC) where LHRH agonists are no longer fully effective, Gtx-758 is a relevant compound. Its demonstrated ability to further suppress free testosterone and PSA in CRPC settings makes it ideal for investigating mechanisms to overcome resistance to first-line androgen deprivation therapies.